molecular formula C18H18N6O3 B5528680 N'-(2,3-dimethoxybenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-(2,3-dimethoxybenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No. B5528680
M. Wt: 366.4 g/mol
InChI Key: QVLIZKNCTGDYJE-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2,3-dimethoxybenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves several steps, starting with the preparation of the hydrazide precursor followed by condensation reactions. Various methodologies, including thermal methods and ultrasonic bath techniques, have been explored to optimize the synthesis process, enhancing product yields and reducing reaction times. Spectroscopic techniques such as NMR, infrared, and EIMS are typically employed to characterize the synthesized compounds (Saeed, Hussain, & Qasim, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing details about the crystalline system, space group, and intermolecular interactions. Studies have shown that these compounds crystallize in specific systems with defined parameters, highlighting weak intermolecular hydrogen bond interactions that stabilize the structure (Ülkü et al., 2003).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including condensation reactions with aldehydes and cyclization reactions to form different derivatives. The presence of substituents on the phenyl ring significantly influences the reaction pathways and product distribution, affecting the compound's chemical properties and reactivity (Aslam et al., 2013).

properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-26-15-10-6-9-14(17(15)27-2)11-19-20-16(25)12-24-22-18(21-23-24)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,20,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLIZKNCTGDYJE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

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